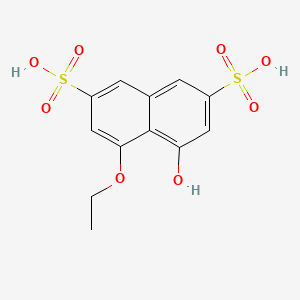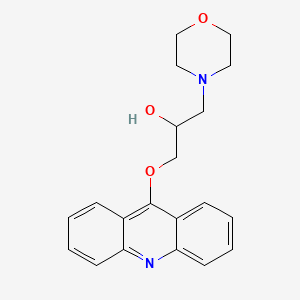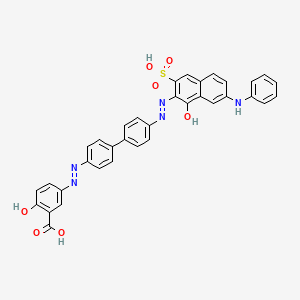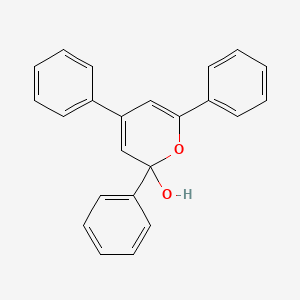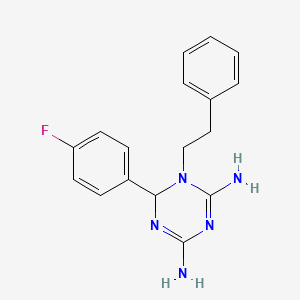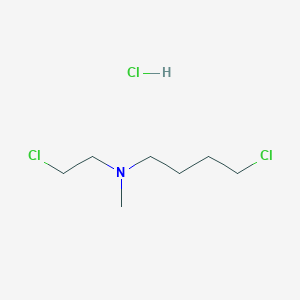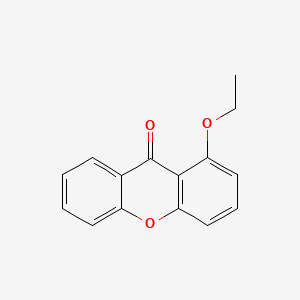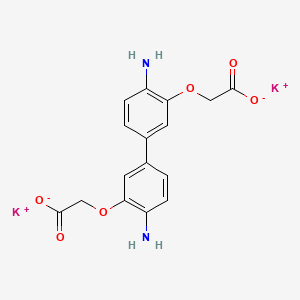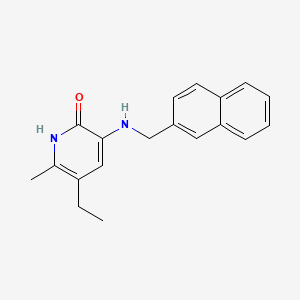
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with ethyl, methyl, and naphthylmethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-naphthylmethylamine, which is then reacted with ethyl and methyl-substituted pyridinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Naphthyl ketones, pyridinone derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminodihydropyrimidines: These compounds share a similar pyridinone core but differ in their substitution patterns and functional groups.
Naphthylmethyl Derivatives: Compounds like 2-naphthylmethylamine and its derivatives have similar structural features but different reactivity and applications.
Uniqueness
3-((2-Naphthylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
135525-74-5 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-(naphthalen-2-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H20N2O/c1-3-15-11-18(19(22)21-13(15)2)20-12-14-8-9-16-6-4-5-7-17(16)10-14/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
InChI Key |
PYCFOMVUDZAQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
